molecular formula C23H18F3N3OS2 B6549285 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine CAS No. 1040636-70-1

3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine

Numéro de catalogue: B6549285
Numéro CAS: 1040636-70-1
Poids moléculaire: 473.5 g/mol
Clé InChI: JOUDJNLEAWYPLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine features a pyridazine core substituted with a thiazole ring at position 3 and a sulfanyl-linked 3-(trifluoromethyl)benzyl group at position 4. The thiazole moiety is further substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 5. This structure integrates electron-rich (methoxy) and electron-deficient (trifluoromethyl) substituents, which may enhance pharmacokinetic properties such as lipophilicity and metabolic stability .

Propriétés

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-5-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3OS2/c1-14-21(32-22(27-14)16-6-8-18(30-2)9-7-16)19-10-11-20(29-28-19)31-13-15-4-3-5-17(12-15)23(24,25)26/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDJNLEAWYPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine is a complex organic molecule that combines thiazole and pyridazine moieties, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure

The structure of the compound can be represented as follows:

C18H18F3N3OS\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_3\text{OS}

This structure includes:

  • A thiazole ring, known for its role in various biological activities.
  • A pyridazine ring, which is often explored for its therapeutic potential.
  • A trifluoromethyl group that may enhance biological activity through electronic effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The thiazole and pyridazine rings may facilitate binding to these targets, leading to modulation of cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It could alter receptor functions by interacting with specific binding sites.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole and pyridazine derivatives. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study 1 : A related thiazole derivative showed significant cytotoxicity with IC50 values less than that of doxorubicin against A-431 and Jurkat cell lines, indicating a promising therapeutic index .
CompoundCell LineIC50 (µM)
DoxorubicinA-4310.5
Thiazole DerivativeA-431< 0.5
Thiazole DerivativeJurkat< 0.5

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their effectiveness against bacterial strains.

  • Case Study 2 : A series of thiazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Thiazole Derivative 1S. aureus16
Thiazole Derivative 2E. coli32

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyridazine derivatives is influenced by their structural modifications:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) can enhance activity by increasing lipophilicity and improving binding affinity to targets.
  • Ring Modifications : Alterations in the thiazole or pyridazine rings can significantly impact the anticancer and antimicrobial efficacy.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)* ChemSpider ID / Reference
Target Compound Pyridazine + Thiazole 4-Methoxyphenyl (thiazole), 3-Trifluoromethylbenzyl (sulfanyl) ~478.5 N/A
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine Pyridazine + Oxadiazole 3-Methoxyphenyl (pyridazine), 3-Trifluoromethylphenyl (oxadiazole) ~493.4 1114915-05-7
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one Triazolo-thiazole + Ketone Methyl (triazolo-thiazole), 3-Trifluoromethylbenzyl (sulfanyl) ~414.3 351857-75-5
3-(4-Chloro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-thiadiazin-2-yl)-amide Pyrazole + Thiadiazine 4-Chlorophenyl (pyrazole), 4-Methoxyphenyl (thiadiazine) ~469.9 N/A

*Molecular weights estimated based on formula; exact values require experimental validation.

Key Observations:

Heterocyclic Diversity: The target compound’s pyridazine-thiazole system contrasts with the pyridazine-oxadiazole in and the triazolo-thiazole in . The thiadiazine in introduces a six-membered sulfur-containing ring, which may confer distinct conformational flexibility compared to the rigid thiazole-pyridazine system.

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound vs. the 3-methoxyphenyl in highlights positional isomerism. The para-methoxy group may enhance steric accessibility for target binding compared to the meta-substituted analog.
  • The trifluoromethylbenzyl group in the target compound and suggests shared strategies to improve metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity .

Inferred Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Property Target Compound Compound Compound
Lipophilicity (LogP)* ~3.8 (estimated) ~4.1 (estimated) ~3.5 (estimated)
Hydrogen Bond Acceptors 7 8 6
Bioactivity Prediction Kinase inhibition (speculative) Antiviral (oxadiazole motif) Antimicrobial (triazole core)

*LogP values calculated using fragment-based methods.

Key Findings:

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.